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Compound of Interest

Compound Name: 4-(4-Fluorophenyl)butanoic acid

Cat. No.: B1265496

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(4-
Fluorophenyl)butanoic acid, a compound of interest in various research and development
applications. This document presents key spectroscopic data in a structured format, details the
experimental methodologies for data acquisition, and illustrates the logical workflow of

spectroscopic analysis for structural elucidation.

Spectroscopic Data Summary

The following tables summarize the quantitative nuclear magnetic resonance (NMR) data for 4-
(4-Fluorophenyl)butanoic acid.

Table 1: *H NMR Spectroscopic Data
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. . Coupling
Chemical Shift L . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
11.50 broad singlet - 1H -COOH
7.16 multiplet - 2H Ar-H
7.00 multiplet - 2H Ar-H
2.67 triplet 7.6 2H o-CH:z
2.40 triplet 7.4 2H y-CH:z
1.97 quintet 7.5 2H 3-CH:z

Solvent: CDCIs, Spectrometer Frequency: 500 MHZz[1][2]

« 13 1
Chemical Shift (d) ppm Assignment
180.16 C=0
161.34 (d, J = 243.4 Hz) C-F
136.74 Ar-C
129.76 (d, J = 7.3 Hz) Ar-CH
115.09 (d, J = 20.9 Hz) Ar-CH
34.09 a-CHz2
33.20 y-CHz
26.24 B-CH:2

Solvent: CDCls, Spectrometer Frequency: 125 MHz[1][2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4168566.htm
https://www.chemicalbook.com/CASEN_589-06-0.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4168566.htm
https://www.chemicalbook.com/CASEN_589-06-0.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 4-(4-Fluorophenyl)butanoic acid was dissolved in
deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard.

Instrumentation: *H and 3C NMR spectra were recorded on a 500 MHz and 125 MHz
spectrometer, respectively.[1][2]

Data Acquisition:

e 1H NMR: The spectrum was acquired with a sufficient number of scans to achieve a good
signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to
TMS (5 0.00).

e 13C NMR: The spectrum was obtained with proton decoupling. The chemical shifts are
reported in ppm relative to the CDCls solvent signal (6 77.16) and referenced to TMS (o
0.00).

Infrared (IR) Spectroscopy

Sample Preparation: The IR spectrum of a solid sample can be obtained using the KBr pellet
method. A small amount of finely ground 4-(4-Fluorophenyl)butanoic acid is mixed with dry
potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the
spectrum.

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm~1. A
background spectrum of a blank KBr pellet is recorded and subtracted from the sample
spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of 4-(4-Fluorophenyl)butanoic acid is prepared in a
volatile organic solvent such as methanol or acetonitrile.
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Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or
electron ionization (EI) source is used.

Data Acquisition: The sample solution is introduced into the ion source. The mass spectrum is
acquired over a suitable mass-to-charge (m/z) range to observe the molecular ion and

characteristic fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 4-(4-
Fluorophenyl)butanoic acid using the discussed spectroscopic techniques.
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Caption: Workflow of Spectroscopic Analysis.
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This guide serves as a foundational resource for researchers and professionals engaged in
work involving 4-(4-Fluorophenyl)butanoic acid, providing essential spectroscopic data and
procedural insights.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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